

Methoxymethyl Propionate (CAS No. 70767-92-9): A Technical Overview

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Compound of Interest

Compound Name: Methoxymethyl propionate

Cat. No.: B3151254

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Abstract

This technical guide provides a summary of the available experimental data for **Methoxymethyl propionate** (CAS No. 70767-92-9). Due to a notable scarcity of published research on this specific compound, this document focuses on its fundamental physicochemical properties and outlines general experimental protocols for its analysis. The information presented herein is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may be interested in this molecule. It is important to note that, at the time of this publication, there is no publicly available data regarding the biological activity, signaling pathways, or specific applications in drug development for **Methoxymethyl propionate**.

Chemical Identity and Physical Properties

Methoxymethyl propionate is an ester with the molecular formula $C_5H_{10}O_3$.^{[1][2]} The following tables summarize its key identifiers and physicochemical properties based on available data.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	70767-92-9	[1]
Molecular Formula	C5H10O3	[1] [2]
Molecular Weight	118.13 g/mol	[1] [2]
IUPAC Name	Methoxymethyl propanoate	PubChem
Synonyms	Methanol, 1-methoxy-, 1-propanoate	[1]
InChI	InChI=1S/C5H10O3/c1-3-5(6)8-4-7-2/h3-4H2,1-2H3	PubChem
InChIKey	DKJCSMHIPYRALV-UHFFFAOYSA-N	PubChem
SMILES	<chem>CCC(=O)OCOC</chem>	PubChem

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	Colorless to light yellow liquid	[1]
Purity (NMR)	≥98.0%	[1]
Boiling Point	142-143 °C (for the related Methyl 3-methoxypropionate)	
Density	1.009 g/mL at 25 °C (for the related Methyl 3-methoxypropionate)	
Refractive Index	n ₂₀ /D 1.402 (lit.) (for the related Methyl 3-methoxypropionate)	
Flash Point	47 °C (116.6 °F) - closed cup (for the related Methyl 3-methoxypropionate)	
XLogP3	0.8	[2]

Experimental Protocols

Given the lack of specific published experimental studies on **Methoxymethyl propionate**, this section provides generalized protocols for the characterization of simple esters, which would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

Objective: To confirm the chemical structure of **Methoxymethyl propionate**.

Instrumentation: A multinuclear NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh 5-25 mg of the ester sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).^[3]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).^[3]
- Transfer the solution to a 5 mm NMR tube.^[4]

¹H NMR Acquisition Parameters:

- Pulse Angle: 90°
- Relaxation Delay (D1): 1-5 seconds^[4]
- Spectral Width: 0-12 ppm
- Number of Scans: 16-64^[4]

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled
- Relaxation Delay (D1): 2 seconds^[4]
- Spectral Width: 0-220 ppm
- Number of Scans: ≥ 1024 ^[4]

Data Analysis:

- ¹H NMR: Protons adjacent to the carbonyl group are expected to appear around δ 2.0-2.2 ppm, while protons on the carbon adjacent to the ether oxygen are expected around δ 3.7-4.1 ppm.^[5]
- ¹³C NMR: The carbonyl carbon is expected in the range of δ 170-180 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

GC-MS is a powerful technique for separating and identifying volatile compounds.

Objective: To determine the purity of **Methoxymethyl propionate** and confirm its molecular weight.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

- Prepare a dilute solution of the ester in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC Parameters (Typical):

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.

MS Parameters (Typical):

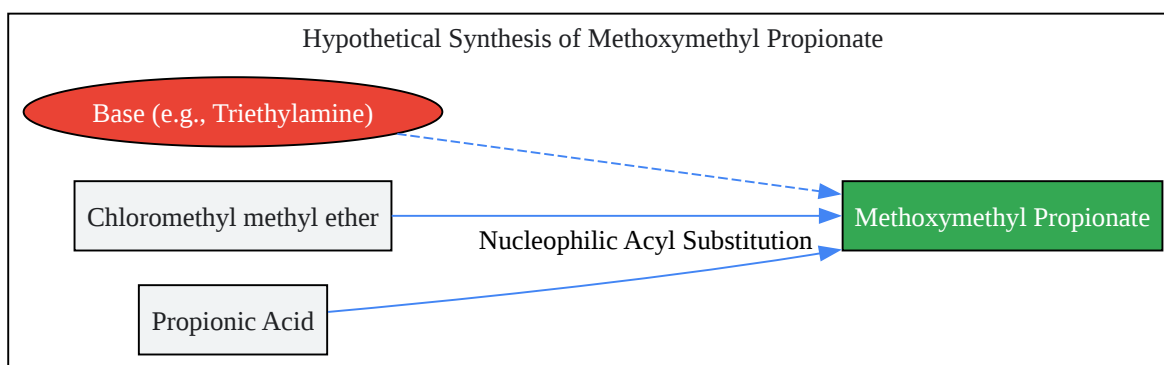
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 30-300.
- Scan Mode: Full scan.

Data Analysis:

- The retention time of the major peak will be characteristic of the compound under the given conditions.
- The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns for an ester. A common fragmentation is the McLafferty rearrangement.[\[6\]](#)

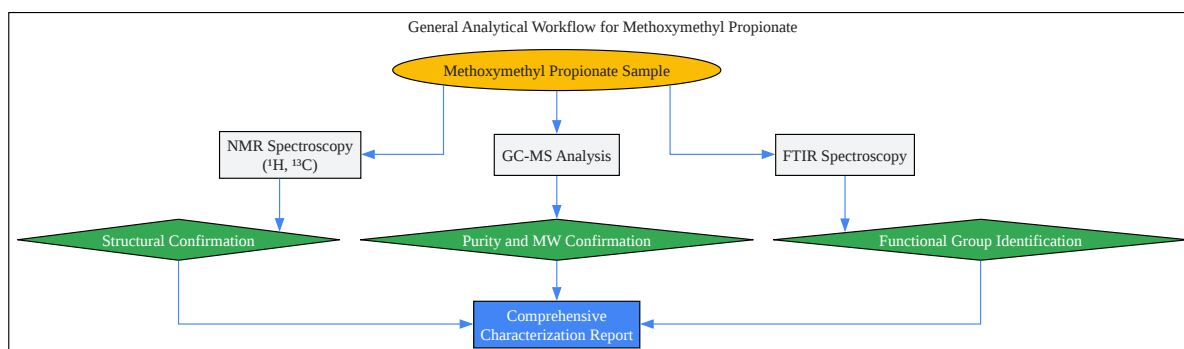
Potential Synthesis and Analytical Workflow

As no specific biological pathways involving **Methoxymethyl propionate** have been identified, the following diagrams illustrate a hypothetical synthesis route and a general analytical workflow for its characterization.



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Caption: A possible synthetic route to **Methoxymethyl propionate**.



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Caption: A standard workflow for the chemical analysis of a compound.

Safety Information

Safety data for the closely related compound, Methyl 3-methoxypropionate (CAS 3852-09-3), suggests that it is a flammable liquid and may cause skin, eye, and respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be employed when handling

Methoxymethyl propionate. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methoxymethyl propionate (CAS No. 70767-92-9) is a simple ester for which there is limited publicly available experimental data. This guide has consolidated the known physicochemical properties and provided general analytical protocols that can be applied to its characterization.

For researchers in drug development and other scientific fields, this document serves as a starting point. However, any further investigation into the biological effects or potential applications of this compound will require extensive de novo experimental studies.

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